![molecular formula C7H4ClNO3 B1357113 3-Chloro-2-nitrobenzaldehyde CAS No. 22233-52-9](/img/structure/B1357113.png)
3-Chloro-2-nitrobenzaldehyde
Overview
Description
3-Chloro-2-nitrobenzaldehyde is an organic compound with the chemical formula C7H4ClNO3. It is a derivative of benzaldehyde, where the benzene ring is substituted with a chlorine atom at the third position and a nitro group at the second position. This compound is a pale yellow crystalline solid and is used in various chemical synthesis processes due to its reactive aldehyde group.
Mechanism of Action
Target of Action
Similar compounds such as nitrophenyl-porphyrins have been reported to exhibit anti-inflammatory and antinociceptive effects .
Mode of Action
It’s worth noting that benzylic halides, which are structurally similar to 3-chloro-2-nitrobenzaldehyde, typically react via an sn1 pathway, via the resonance-stabilized carbocation .
Biochemical Pathways
Related compounds such as nitrophenyl-porphyrins have been shown to influence the production of cytokines, including il-1β, tnf-α, and il-6 .
Result of Action
Related compounds such as nitrophenyl-porphyrins have been reported to exhibit significant anti-inflammatory effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Chloro-2-nitrobenzaldehyde can be synthesized through several methods. One common method involves the nitration of 3-chlorobenzaldehyde. The nitration process typically uses a mixture of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out at a controlled temperature to ensure the selective introduction of the nitro group at the desired position on the benzene ring.
Industrial Production Methods: In industrial settings, the production of this compound often involves the oxidation of 3-chloro-2-nitrobenzyl alcohol. This oxidation can be achieved using pyridinium chlorochromate in dichloromethane, with molecular sieves to remove water formed during the reaction . The reaction is typically carried out at room temperature and the product is purified through silica gel chromatography.
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-2-nitrobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions are used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate the substitution reaction.
Major Products:
Oxidation: 3-Chloro-2-nitrobenzoic acid.
Reduction: 3-Chloro-2-aminobenzaldehyde.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
Synthetic Applications
3-Chloro-2-nitrobenzaldehyde is primarily utilized as an intermediate in the synthesis of various organic compounds. Its unique structure allows it to participate in several important chemical reactions:
- Schiff Base Formation : This compound can react with primary amines to form Schiff bases, which are valuable intermediates in organic synthesis. These derivatives can further undergo transformations to yield various bioactive compounds .
- Michael Addition Reactions : The electrophilic nature of the carbonyl group in this compound makes it suitable for Michael addition reactions, where nucleophiles add to the β-carbon of α,β-unsaturated carbonyl compounds .
- Reduction Reactions : The nitro group can be selectively reduced to an amino group, allowing for the synthesis of amine derivatives that are crucial in pharmaceutical applications .
Pharmaceutical Applications
Due to its chemical reactivity, this compound has been investigated for its potential use in drug development:
- Anticancer Agents : Research indicates that derivatives of this compound exhibit cytotoxic properties against various cancer cell lines. The compound's ability to form adducts with biological targets may contribute to its therapeutic effects .
- Radiotracers in Imaging : The compound has been explored for use as a precursor in the synthesis of radiolabeled compounds for positron emission tomography (PET). For instance, modifications of this compound have been studied for developing radiotracers targeting specific receptors involved in inflammatory diseases .
Material Science Applications
The unique properties of this compound also extend to material science:
- Polymer Chemistry : It serves as a monomer or cross-linking agent in the production of specialty polymers with enhanced thermal and mechanical properties. The incorporation of nitro and chloro groups can improve the material's performance under various conditions .
- Dyes and Pigments : The compound's vibrant color properties make it suitable for use in dye synthesis, particularly in applications requiring high stability and resistance to fading .
Case Studies
- Synthesis of Anticancer Compounds : A study demonstrated the synthesis of novel compounds derived from this compound that showed significant anticancer activity against breast cancer cell lines. The mechanism was attributed to the induction of apoptosis through reactive oxygen species generation .
- Development of Imaging Agents : In another research project, this compound was utilized as a precursor for synthesizing a radiolabeled agent that selectively binds to CXCR3 receptors in atherosclerotic lesions. This application highlights its importance in non-invasive imaging techniques for cardiovascular diseases .
Comparison with Similar Compounds
3-Chloro-2-nitrobenzoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.
2-Chloro-5-nitrobenzaldehyde: Similar structure but with the chlorine and nitro groups at different positions.
4-Chloro-2-nitrobenzaldehyde: Similar structure but with the chlorine atom at the fourth position.
Uniqueness: 3-Chloro-2-nitrobenzaldehyde is unique due to the specific positioning of the chlorine and nitro groups, which influences its reactivity and the types of reactions it can undergo. This positioning makes it a valuable intermediate in the synthesis of various organic compounds.
Biological Activity
3-Chloro-2-nitrobenzaldehyde (CAS No. 22233-52-9) is an aromatic aldehyde that has garnered attention due to its potential biological activities. This compound, characterized by the presence of both a chloro and a nitro group on the benzaldehyde ring, exhibits diverse pharmacological properties, making it a subject of interest in medicinal chemistry and drug development.
This compound has the molecular formula CHClN\O and a molecular weight of 189.56 g/mol. It is known to be a permeant through biological membranes and acts as a substrate for P-glycoprotein (P-gp), although it does not inhibit several cytochrome P450 enzymes, including CYP2C19 and CYP3A4 . Its log P values indicate moderate lipophilicity, suggesting potential for bioactivity in vivo.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound derivatives. For instance, Schiff base ligands derived from this compound have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. In particular, some derivatives showed significant antiproliferative activity in prostate cancer cells (PC-3 and LNCaP), with IC values as low as 3.2 µM .
Enzyme Inhibition
The compound has also demonstrated inhibitory effects on certain enzymes. It has been identified as a potential inhibitor of acetylcholinesterase (AChE), which is crucial in the treatment of neurodegenerative diseases like Alzheimer's . The inhibition of AChE can lead to increased levels of acetylcholine in synaptic clefts, enhancing cholinergic transmission.
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown antimicrobial activity against various pathogens. Studies indicate that its derivatives possess significant antibacterial properties, making them candidates for developing new antimicrobial agents .
Case Studies and Research Findings
- Antiproliferative Effects : A study involving several derivatives of this compound demonstrated their ability to induce apoptosis in cancer cells. The mechanism was linked to the activation of caspases and the disruption of mitochondrial membrane potential .
- Microwave-Assisted Synthesis : Research has indicated that microwave-assisted synthesis methods can enhance the yield and purity of biologically active compounds derived from this compound. This approach not only reduces reaction times but also minimizes environmental impact .
- Enzyme Kinetics : Detailed kinetic studies have shown that certain derivatives exhibit competitive inhibition against AChE, with Ki values indicating strong binding affinity compared to standard inhibitors .
Summary Table of Biological Activities
Properties
IUPAC Name |
3-chloro-2-nitrobenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClNO3/c8-6-3-1-2-5(4-10)7(6)9(11)12/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKHILFGJMAXBNZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)[N+](=O)[O-])C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80482320 | |
Record name | 3-CHLORO-2-NITROBENZALDEHYDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80482320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22233-52-9 | |
Record name | 3-CHLORO-2-NITROBENZALDEHYDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80482320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.